The primary source of Aab(1) avermectin is the fermentation of Streptomyces avermitilis, a soil-dwelling actinobacterium. This organism synthesizes avermectins as secondary metabolites, which are then extracted and purified for use in various applications. The fermentation process involves culturing the bacteria under specific conditions that promote the production of avermectin aglycone, which is subsequently modified to yield Aab(1) avermectin.
Aab(1) avermectin falls under the classification of macrolide antibiotics, specifically within the subclass of avermectins. These compounds are known for their complex molecular structures and biological activity against nematodes and arthropods. They are also categorized based on their structural variations, with Aab(1) being one of several derivatives derived from the parent compound.
The synthesis of Aab(1) avermectin involves multiple steps, beginning with the fermentation of Streptomyces avermitilis. The key stages include:
The industrial production typically employs large-scale fermentation processes followed by extraction and purification techniques. Advanced methods such as high-performance liquid chromatography (HPLC) are often used to isolate and purify the final product from fermentation broth.
Aab(1) avermectin has a complex molecular structure characterized by a macrocyclic lactone ring. Its molecular formula is , with a molecular weight of approximately 914.1 g/mol. The structure features multiple functional groups, including hydroxyls and glycosidic linkages.
InChI=1S/C50H75NO14/c1-12-26(2)45-29(5)18-19-49(65-45)...
Aab(1) avermectin participates in various chemical reactions, including:
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The products formed depend on reaction conditions, leading to various derivatives that can exhibit different biological activities.
Aab(1) avermectin functions primarily by enhancing the effects of glutamate at glutamate-gated chloride channels in invertebrates. This mechanism leads to increased permeability of neuronal membranes to chloride ions, resulting in paralysis and death of susceptible parasites. The specificity for invertebrate channels makes it less toxic to mammals, contributing to its safety profile in veterinary applications.
Relevant analyses often involve spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structure and purity.
Aab(1) avermectin has a wide array of scientific uses:
Streptomyces avermitilis is a gram-positive, filamentous soil bacterium belonging to the phylum Actinomycetota. First isolated from a soil sample in Shizuoka Prefecture, Japan, by Satoshi Ōmura in 1978, this actinomycete exhibits a linear chromosome—unlike most bacteria with circular chromosomes—enhancing genomic stability [3] [6]. Its complete genome, sequenced in 2003, spans 9.03 Mb with asymmetric subtelomeric regions (2 Mb left, 0.5 Mb right) and minimal terminal inverted repeats (49 bp). This unique architecture facilitates efficient secondary metabolite production [6] [10]. S. avermitilis was initially classified under its own species but later proposed as Streptomyces avermectinius due to distinct genetic features [2] [3]. The bacterium thrives in mesophilic conditions (25°C) and sporulates aerobically, characteristic of soil-dwelling decomposers [6].
Table 1: Genomic Features of Streptomyces avermitilis
Attribute | Value | Functional Significance |
---|---|---|
Chromosome Structure | Linear | Enhanced stability during DNA replication |
Genome Size | 9.03 Mb | Encodes 34+ secondary metabolite gene clusters |
Terminal Inverted Repeats | 49 bp | Minimizes recombination events |
Subtelomeric Regions | Left: 2 Mb; Right: 0.5 Mb | Houses polyketide synthase gene clusters |
Optimal Temperature | 25°C | Adapts to soil environments |
Avermectins are 16-membered macrocyclic lactones produced via S. avermitilis fermentation. Structurally, they comprise four major components (A1a, A2a, B1a, B2a) and four minor components (A1b, A2b, B1b, B2b), classified based on substituents at C-5, C-6, C-7, C-8, C-22, C-23, and C-25 [2] [8] [9]. The B1 series is therapeutically predominant, with abamectin (Aab(1) avermectin) being a blend of B1a (≥80%) and B1b (≤20%). Key structural distinctions include:
Table 2: Classification of Key Avermectin Subtypes
Subtype | R₁ (C-25) | R₂ (C-5) | R₃ (C-6–C-7) | R₄ (C-22–C-23) | Bioactivity Role |
---|---|---|---|---|---|
B1a | sec-butyl | OH | Single bond | Double bond | Primary insecticidal activity |
B1b | Isopropyl | OH | Single bond | Double bond | Synergistic enhancement of B1a |
Ivermectin | sec-butyl | OH | Single bond | Single bond | Enhanced stability & solubility |
The avermectin story began in 1978 when Satoshi Ōmura isolated S. avermitilis from Japanese soil. Merck Research Laboratories acquired the strain, and William C. Campbell led the team that purified avermectins, demonstrating potent anthelmintic effects in animals [4] [8]. Key milestones include:
Table 3: Chronology of Avermectin Development
Year | Event | Key Contributors/Teams |
---|---|---|
1978 | Isolation of S. avermitilis from soil | Satoshi Ōmura (Kitasato Institute) |
1979 | First publication on avermectin characterization | Burg et al. (Merck Labs) |
1981 | Synthesis of ivermectin | Campbell team (Merck) |
1987 | WHO launches ivermectin for river blindness | WHO/Merck partnership |
2015 | Nobel Prize awarded for avermectin discoveries | Ōmura & Campbell |
Synthesis of Key Insights
The taxonomy of avermectins is inextricably linked to S. avermitilis, whose unique linear chromosome houses biosynthetic gene clusters for these macrocyclic lactones. Structural variations among subtypes (e.g., B1a/B1b in abamectin) dictate their biological specificity, while chemical modifications enable optimized derivatives like ivermectin. The 2015 Nobel Prize cemented avermectins as transformative therapeutics, originating from a soil actinomycete’s fermentation products [2] [4] [8].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0
CAS No.: 50875-10-0